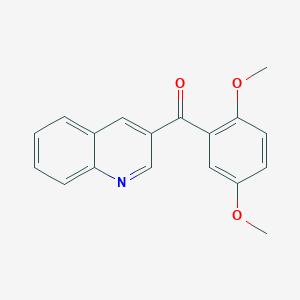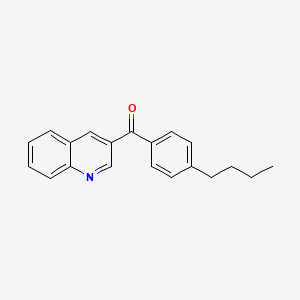
(2,4-Difluorophenyl)(quinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a difluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and difluorophenyl moieties suggests that it may exhibit unique chemical and biological properties.
Mécanisme D'action
Target of Action
Quinolines and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Quinolines generally function by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes . This blocks bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis, which can affect a variety of downstream cellular processes .
Pharmacokinetics
Quinolones, a class of drugs that includes 3-(2,4-difluorobenzoyl)quinoline, are generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
It has been suggested that quinoline derivatives can function as effective inhibitors to suppress ftsz polymerization and ftsz gtpase activity, thus stopping cell division and causing cell death .
Action Environment
The broad application of quinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the acyl chloride by the quinoline nitrogen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of (2,4-difluorophenyl)(quinolin-3-yl)methanol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: (2,4-Difluorophenyl)(quinolin-3-yl)methanol.
Substitution: Halogenated derivatives of the difluorophenyl group.
Applications De Recherche Scientifique
(2,4-Difluorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone
- Fluoroquinolones
- Quinolinyl-pyrazoles
Comparison:
- (2,4-Difluorophenyl)(quinolin-3-yl)methanone vs(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone : Both compounds contain quinoline and fluorinated phenyl groups, but the latter has additional trifluoromethyl groups, which may enhance its biological activity and stability .
- Fluoroquinolones : These are well-known for their antibacterial activity. While this compound may share some structural similarities, its applications may extend beyond antibacterial properties to include anti-cancer and anti-inflammatory activities .
- Quinolinyl-pyrazoles : These compounds are known for their versatility in medicinal chemistry. The presence of a pyrazole ring in addition to the quinoline moiety may offer different biological activities compared to this compound .
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZUCZLCBAITTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














